

An In-Depth Technical Guide on the Olfactory Properties of 8-Methylnonanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methylnonanal

Cat. No.: B128107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonanal, a branched-chain aldehyde, is a significant contributor to the aroma profile of various natural products, most notably citrus fruits. Its characteristic scent profile, described as a combination of citrus, floral, green, waxy, and milky notes, makes it a valuable ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory properties of **8-Methylnonanal**, including its physicochemical characteristics, sensory perception, and the current understanding of its interaction with the olfactory system. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel flavor and fragrance compounds.

Introduction

The sense of smell, or olfaction, is a complex chemosensory system responsible for the detection and perception of a vast array of volatile organic compounds. These odorants interact with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade, ultimately leading to the perception of a specific scent in the brain.

8-Methylnonanal (CAS: 3085-26-5) is a C10 branched-chain aldehyde that has been identified as a flavor compound in orange essence oil and Yuzu (*Citrus junos* Sieb. ex Tanaka) peel oil.[\[1\]](#)

[2] Its unique and complex odor profile makes it a subject of interest for both academic research into structure-odor relationships and industrial applications in the formulation of flavors and fragrances. Understanding the detailed olfactory properties of this molecule is crucial for its effective utilization and for elucidating the broader principles of olfactory perception.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and qualitative olfactory properties of **8-Methylnonanal** is presented in Table 1.

Property	Value	Source
Chemical Name	8-Methylnonanal	
Synonyms	Nonanal, 8-methyl-	[1]
CAS Number	3085-26-5	[1]
Molecular Formula	C ₁₀ H ₂₀ O	[1]
Molecular Weight	156.27 g/mol	[1]
Boiling Point	197.00 °C @ 760.00 mm Hg	[1]
Vapor Pressure	0.290000 mmHg @ 25.00 °C (est.)	[1]
Solubility in Water	151.8 mg/L @ 25 °C (est.)	[1]
Odor Type	Citrus	[1]
Odor Description	Citrus, floral, green, waxy, milky (at 1.00% in dipropylene glycol)	[1]

Table 1: Physicochemical and Olfactory Properties of **8-Methylnonanal**

Sensory Perception and Odor Profile

The perceived scent of an odorant is determined by sensory panel analysis, a systematic process involving trained individuals who describe and quantify the various facets of an aroma.

Odor Profile of **8-Methylnonanal**

The odor of **8-Methylnonanal** is characterized by a multifaceted profile. At a concentration of 1.00% in dipropylene glycol, it is described as having prominent citrus notes, complemented by floral, green, waxy, and milky undertones.^[1] This complexity suggests that **8-Methylnonanal** may interact with multiple olfactory receptors, each contributing to a different aspect of the overall scent perception.

Odor Threshold

The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell. While **8-Methylnonanal** is listed in databases of compounds with known odor thresholds, the specific quantitative value for its detection threshold in various media (e.g., water, air) is not readily available in the public domain. The determination of this value is a critical area for future research to fully understand its potency as an odorant.

Interaction with the Olfactory System

The perception of **8-Methylnonanal**'s scent begins with its interaction with olfactory receptors.

Olfactory Receptors and Ligand Binding

The specific olfactory receptors that bind to **8-Methylnonanal** have not yet been deorphanized. The process of identifying the cognate OR for a specific ligand is a complex endeavor, often involving high-throughput screening of a large library of receptors. Given its structural similarity to other aliphatic aldehydes, it is plausible that **8-Methylnonanal** interacts with ORs that are responsive to this class of compounds.

Olfactory Signal Transduction Pathway

The binding of an odorant like **8-Methylnonanal** to its cognate olfactory receptor initiates a well-characterized G-protein-mediated signaling cascade.

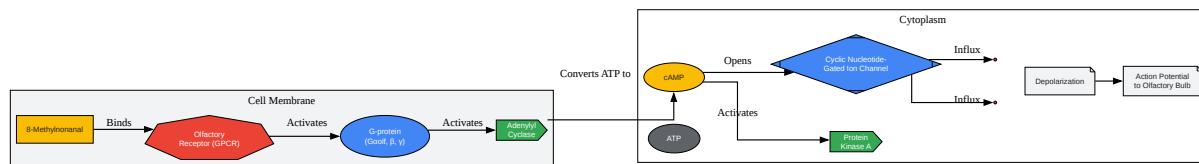

[Click to download full resolution via product page](#)

Figure 1: General Olfactory Signal Transduction Pathway.

As depicted in Figure 1, the binding of **8-Methylnonanal** to its specific OR would trigger a conformational change in the receptor, leading to the activation of the associated G-protein (typically G α olf in olfactory neurons). The activated G α subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca $^{2+}$ and Na $^{+}$). This influx depolarizes the neuron, and if the threshold is reached, generates an action potential that is transmitted to the olfactory bulb in the brain for further processing.

Experimental Protocols

The characterization of the olfactory properties of **8-Methylnonanal** involves a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex mixture.

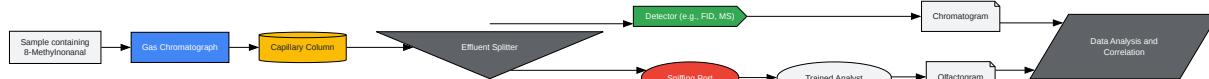
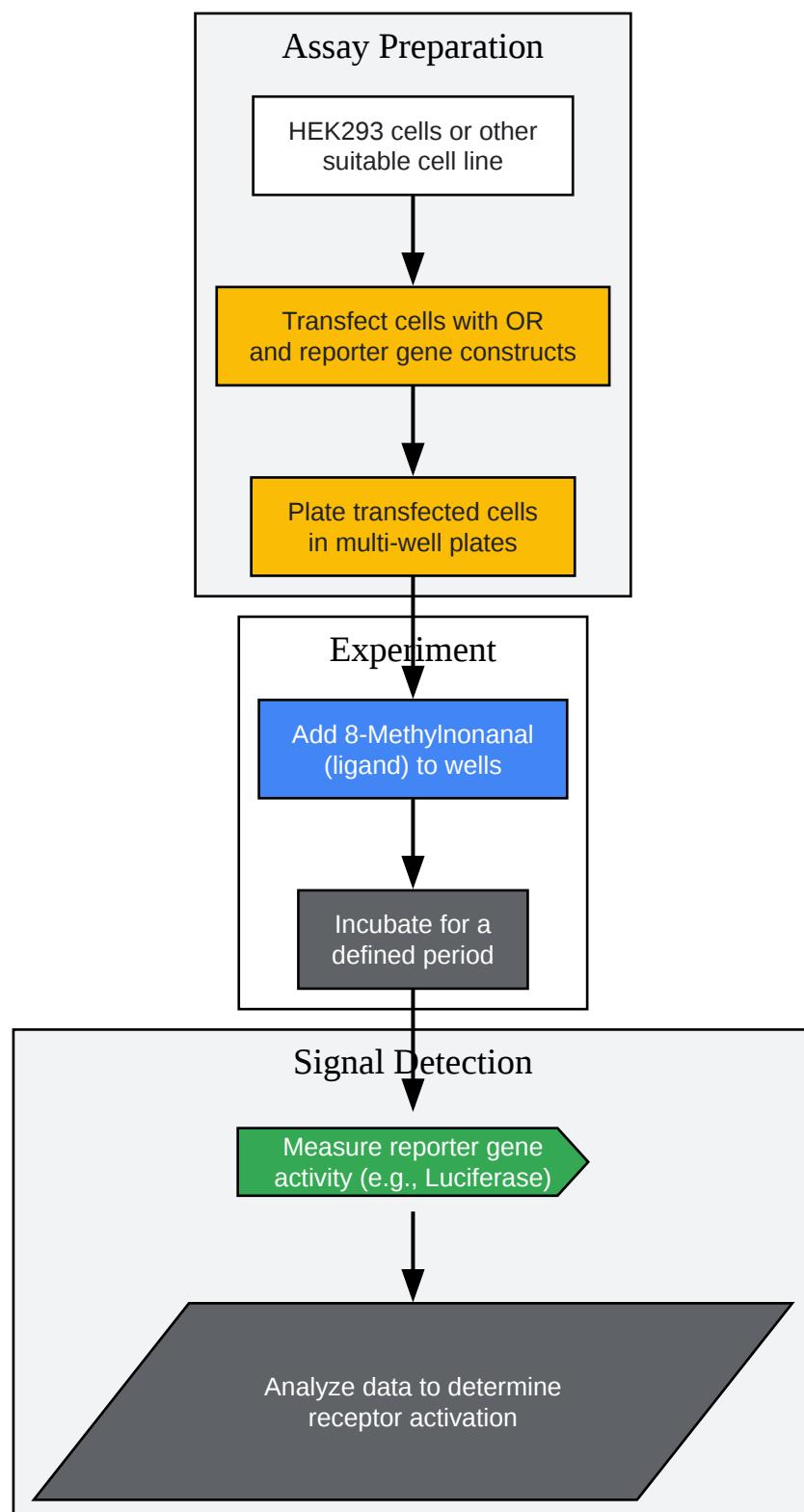

[Click to download full resolution via product page](#)

Figure 2: Workflow for Gas Chromatography-Olfactometry.

Methodology:

- Sample Preparation: A solution of **8-Methylnonanal** is prepared in a suitable solvent (e.g., dichloromethane or hexane).
- Injection: A small volume of the sample is injected into the gas chromatograph.
- Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column. The NIST WebBook provides retention indices for **8-Methylnonanal** on both polar (TC-WAX) and non-polar (Ultra-2) columns, which can aid in method development.
- Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (like a Flame Ionization Detector or Mass Spectrometer) to generate a chromatogram, while the other is directed to a sniffing port.
- Olfactory Detection: A trained sensory analyst sniffs the effluent from the sniffing port and records the retention time and odor description of any perceived scents.
- Data Correlation: The olfactogram (a plot of odor intensity and description versus time) is aligned with the chromatogram to identify the peak corresponding to the odor-active compound, in this case, **8-Methylnonanal**.

Sensory Panel Analysis


Descriptive sensory analysis is employed to create a detailed odor profile of a substance.

Methodology:

- **Panelist Selection and Training:** A panel of individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of a wide range of standard odorants.
- **Sample Preparation:** Solutions of **8-MethylNonanal** at various concentrations in an odorless solvent (e.g., dipropylene glycol or mineral oil) are prepared.
- **Evaluation:** Panelists are presented with the samples in a controlled environment and asked to rate the intensity of various odor descriptors (e.g., citrus, floral, green, waxy, milky) on a standardized scale.
- **Data Analysis:** The data from all panelists are statistically analyzed to generate a consensus odor profile and to identify the dominant and sub-dominant odor characteristics.

In Vitro Olfactory Receptor Assays

Heterologous expression systems are commonly used to screen odorants against a library of olfactory receptors to identify potential ligand-receptor pairings.

[Click to download full resolution via product page](#)

Figure 3: General Workflow for an In Vitro GPCR Activation Assay.

Methodology (Luciferase Reporter Assay):

- Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with plasmids encoding a specific human olfactory receptor, a promiscuous G-protein (like G α 15/16), and a reporter gene (e.g., luciferase) under the control of a cyclic AMP response element (CRE).
- Cell Plating: The transfected cells are plated into multi-well plates.
- Ligand Stimulation: A solution of **8-MethylNonanal** is added to the wells at various concentrations.
- Incubation: The cells are incubated to allow for receptor activation and subsequent reporter gene expression.
- Signal Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence is measured using a luminometer.
- Data Analysis: An increase in luminescence compared to control wells (without the odorant) indicates that **8-MethylNonanal** has activated the specific olfactory receptor being tested.

Conclusion and Future Directions

8-MethylNonanal is a branched-chain aldehyde with a complex and desirable olfactory profile. While its basic physicochemical properties and a qualitative description of its odor are known, significant gaps in our understanding remain. Future research should prioritize the following:

- Determination of the Odor Detection Threshold: Quantifying the odor threshold of **8-MethylNonanal** in both air and water is essential for accurately assessing its potency and contribution to the overall aroma of products in which it is found.
- Deorphanization of Cognate Olfactory Receptors: Identifying the specific olfactory receptor or receptors that are activated by **8-MethylNonanal** will provide crucial insights into the molecular basis of its perception and contribute to our understanding of structure-activity relationships in olfaction.

- Detailed Sensory Profiling: Comprehensive sensory panel analysis using a wider range of descriptors and concentrations will provide a more nuanced understanding of its odor profile and how it changes with concentration.

A deeper understanding of the olfactory properties of **8-MethylNonanal** will not only be of academic interest but will also enable its more effective and targeted use in the flavor and fragrance industry, as well as provide a valuable tool for researchers studying the intricate mechanisms of the sense of smell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-methylnonanal, 3085-26-5 [thegoodsentscompany.com]
- 2. 8-MethylNonanal | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Olfactory Properties of 8-MethylNonanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128107#olfactory-properties-of-8-methylnonanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com